6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-oxo-4-[2-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-12-7-5-11(6-8-12)17-9-14(15(10-24)18(26)25-17)13-3-1-2-4-16(13)19(21,22)23/h1-9H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUNDMSNTFSJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Cl)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile, also known by its CAS number 303152-82-1, is a synthetic compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 374.75 g/mol. The compound features a hydroxyl group, a chlorophenyl moiety, and a trifluoromethyl phenyl group, which contribute to its unique biological properties.
Pharmacological Effects
Research indicates that this compound exhibits significant antitumor activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| A549 (Lung) | 4.5 | G2/M phase arrest |
| HeLa (Cervical) | 6.0 | Inhibition of cell proliferation |
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has shown promise in reducing inflammation. It acts by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential utility in treating inflammatory diseases.
Neuroprotective Effects
Recent studies have also highlighted its neuroprotective properties. The compound appears to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative conditions such as Alzheimer's disease.
Case Studies
-
Breast Cancer Treatment
A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment. -
Inflammation Reduction
In a murine model of arthritis, administration of the compound significantly reduced joint swelling and serum levels of inflammatory markers compared to control groups. -
Neuroprotection in Animal Models
In vivo studies on mice subjected to oxidative stress revealed that the compound improved cognitive function and reduced neuronal death, indicating its potential role in neuroprotection.
Comparison with Similar Compounds
Hydrogen-Bonding Capacity
- This may improve aqueous solubility or binding affinity in biological targets .
Steric and Electronic Effects
- The 2-(trifluoromethyl)phenyl group at position 4 in the target compound introduces steric bulk and strong electron-withdrawing effects, which may influence π-π stacking or metabolic stability. In contrast, analogs like 4-(4-methylphenyl) (CAS 332911-11-2) prioritize lipophilicity .
- Diethylamino substituents (e.g., CAS 338963-37-4) introduce basicity and conformational flexibility, which could modulate pharmacokinetic properties .
Commercial Availability
- Compounds with diethylamino or phenylsulfanyl groups (5 and 4 suppliers, respectively) are more commercially accessible than those with specialized substituents like 2,4-difluorophenoxy (1 supplier) .
Q & A
Basic: What are the optimal synthetic routes for preparing 6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, including pyridine ring formation, trifluoromethyl group introduction, and functionalization of substituents. Key steps include:
- Core formation : Cyclocondensation of precursors like β-ketonitriles under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Substituent attachment : Suzuki-Miyaura coupling for aryl group introduction, requiring palladium catalysts and controlled inert atmospheres .
- Hydroxylation : Selective oxidation or hydrolysis under basic conditions (e.g., KOH in ethanol) to introduce the hydroxyl group .
Critical parameters : - Temperature : Elevated temperatures (~100–120°C) improve reaction rates but may degrade heat-sensitive intermediates .
- Solvent polarity : Polar solvents enhance solubility of intermediates but may reduce selectivity for trifluoromethylation .
- Catalyst loading : Pd(PPh₃)₄ (5–10 mol%) balances cost and efficiency for cross-coupling steps .
Basic: How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
Answer:
Structural validation requires a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, hydroxyl protons appear as broad singlets near δ 10–12 ppm .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., 55–75° between aryl rings), critical for understanding steric effects .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 317.09 for C₁₃H₅Cl₂F₃N₂) and isotopic patterns .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., nitrile stretch ~2200 cm⁻¹, hydroxyl ~3200 cm⁻¹) .
Basic: What are the solubility challenges of this compound, and how can they be addressed in biological assays?
Answer:
The compound’s low aqueous solubility (common in trifluoromethyl-substituted aromatics) complicates in vitro studies. Strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in buffered solutions .
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles enhances bioavailability while maintaining chemical integrity .
- pH adjustment : Protonation/deprotonation of the hydroxyl group (pKa ~8–10) can improve solubility in mildly alkaline media .
Advanced: How do electronic effects of the trifluoromethyl and chlorophenyl groups influence reaction mechanisms in further derivatization?
Answer:
- Trifluoromethyl (CF₃) : The strong electron-withdrawing effect stabilizes intermediates in nucleophilic aromatic substitution (SNAr) but deactivates the ring toward electrophilic attack. This directs reactions to meta/para positions relative to CF₃ .
- Chlorophenyl (Cl-C₆H₄) : The inductive (-I) effect of chlorine enhances electrophilicity at the pyridine nitrogen, facilitating coordination with metal catalysts in cross-coupling reactions .
Mechanistic insight : Computational studies (DFT) show that CF₃ lowers the LUMO energy of the pyridine ring by ~1.5 eV, accelerating electron-deficient aryl couplings .
Advanced: What methodologies resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) often arise from assay conditions or impurity profiles. Mitigation strategies:
- Purity validation : HPLC with UV/ELSD detection (≥95% purity) to exclude byproducts .
- Standardized assays : Use recombinant enzymes (e.g., CYP450 isoforms) under controlled cofactor concentrations (NADPH, Mg²⁺) .
- Counter-screening : Test against structurally similar off-target proteins to confirm selectivity .
Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
Answer:
- Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina. For example, the trifluoromethyl group shows strong hydrophobic interactions with ATP-binding pockets .
- ADMET prediction : Tools like SwissADME estimate logP (clogP ~3.5) and BBB permeability, guiding substituent modifications (e.g., replacing Cl with F to reduce logP) .
- QM/MM simulations : Model transition states for metabolic reactions (e.g., cytochrome P450-mediated oxidation) to identify metabolically stable positions .
Advanced: What spectroscopic techniques characterize tautomeric equilibria involving the hydroxyl group?
Answer:
- Variable-temperature NMR : Monitor proton shifts between enol and keto forms. Broadening or splitting of the hydroxyl peak at low temperatures (~−40°C) indicates slow exchange .
- UV-Vis spectroscopy : Absorbance shifts (e.g., λmax ~320 nm for enol vs. ~290 nm for keto) quantify tautomer ratios in solution .
- Solid-state IR : Differentiate hydrogen-bonding patterns in crystalline vs. amorphous forms .
Advanced: How can contradictory crystallographic data on dihedral angles between aryl rings be reconciled?
Answer:
Discrepancies arise from polymorphism or solvent inclusion. Resolution methods:
- Single-crystal vs. powder XRD : Compare unit cell parameters to identify polymorphic forms .
- Solvent screening : Recrystallize from diverse solvents (e.g., hexane vs. DCM) to isolate stable polymorphs .
- DFT energy minimization : Calculate theoretical dihedral angles and compare with experimental data to assess conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
